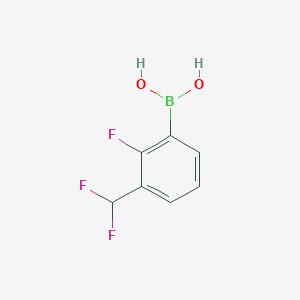
(3-(Difluoromethyl)-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Difluoromethyl)-2-fluorophenyl)boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethyl and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals and advanced materials due to its unique reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Difluoromethyl)-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂ (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Difluoromethyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(Difluoromethyl)-2-fluorophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used as a building block for the synthesis of biologically active molecules.
Industry: The compound is also used in the development of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Wirkmechanismus
The mechanism of action of (3-(Difluoromethyl)-2-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The presence of difluoromethyl and fluorine groups can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions.
Vergleich Mit ähnlichen Verbindungen
(3,4-Difluorophenyl)boronic acid: Similar structure but lacks the difluoromethyl group.
(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group instead of difluoromethyl.
Uniqueness: (3-(Difluoromethyl)-2-fluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and fluorine substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and properties, making it particularly valuable in the synthesis of fluorinated organic molecules and pharmaceuticals .
Eigenschaften
Molekularformel |
C7H6BF3O2 |
|---|---|
Molekulargewicht |
189.93 g/mol |
IUPAC-Name |
[3-(difluoromethyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7,12-13H |
InChI-Schlüssel |
UCXDTTOKHGOQPB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)C(F)F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


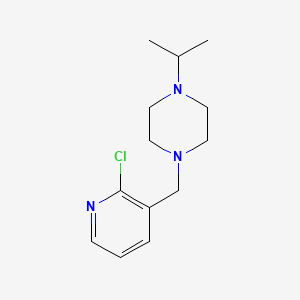



![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
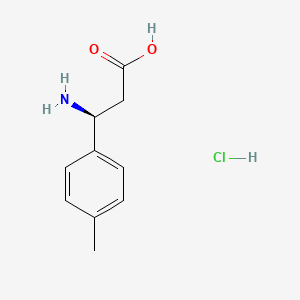

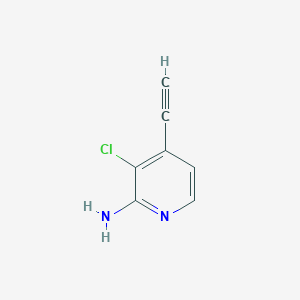
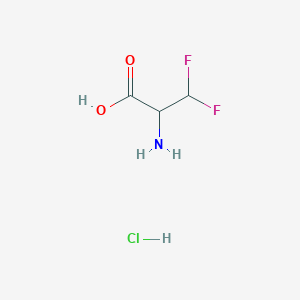
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)



![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
